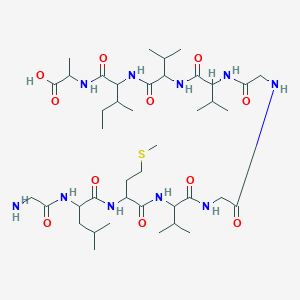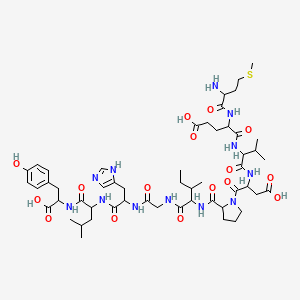
H-DL-Met-DL-Glu-DL-Val-DL-Asp-DL-Pro-DL-xiIle-Gly-DL-His-DL-Leu-DL-Tyr-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MAGE-3 Antigen (167-176) (human) is a polypeptide consisting of eight amino acids. It is an epitope encoded by the melanoma antigen gene A3 (MAGE-A3) and is presented by human leukocyte antigen (HLA) B44 molecules . This antigenic peptide is significant in cancer research, particularly in the context of immunotherapy, as it can stimulate blood T lymphocytes to recognize and target tumor cells expressing MAGE-3 .
准备方法
Synthetic Routes and Reaction Conditions: MAGE-3 Antigen (167-176) (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, with common reagents such as Fmoc (9-fluorenylmethyloxycarbonyl) for protecting amino groups and HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) for coupling .
Industrial Production Methods: Industrial production of MAGE-3 Antigen (167-176) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product undergoes purification, typically using high-performance liquid chromatography (HPLC), and is characterized by mass spectrometry to confirm its identity and purity .
化学反应分析
Types of Reactions: MAGE-3 Antigen (167-176) (human) primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical interactions, such as binding to HLA molecules and recognition by T cell receptors.
Common Reagents and Conditions:
Fmoc: Used for protecting amino groups during SPPS.
HBTU: A coupling reagent facilitating peptide bond formation.
TFA (Trifluoroacetic acid): Used for deprotection and cleavage from the resin.
Major Products Formed: The primary product is the MAGE-3 Antigen (167-176) (human) peptide itself. During synthesis, intermediate protected peptides are formed, which are subsequently deprotected to yield the final product .
科学研究应用
MAGE-3 Antigen (167-176) (human) has several significant applications in scientific research:
Cancer Immunotherapy: It is used to stimulate T lymphocytes to recognize and target tumor cells expressing MAGE-3, making it a promising candidate for cancer vaccines.
Immunological Studies: Researchers use this peptide to study the interactions between antigens and T cell receptors, providing insights into immune responses.
Diagnostic Tools: It can be employed in assays to detect the presence of MAGE-3 expressing cells, aiding in the diagnosis and monitoring of certain cancers.
作用机制
MAGE-3 Antigen (167-176) (human) exerts its effects by binding to HLA-B44 molecules on the surface of antigen-presenting cells. This complex is then recognized by T cell receptors on cytotoxic T lymphocytes, leading to the activation of these T cells. The activated T cells can then target and destroy tumor cells expressing MAGE-3 . The molecular pathways involved include the presentation of the peptide-HLA complex and subsequent T cell receptor signaling .
相似化合物的比较
- MAGE-1 Antigen (168-176) (human)
- MAGE-2 Antigen (167-176) (human)
- MAGE-4 Antigen (167-176) (human)
Comparison: While all these peptides are encoded by different members of the MAGE family and share similar functions in stimulating immune responses, MAGE-3 Antigen (167-176) (human) is unique in its strong binding affinity to HLA-B44 and its potential for specific immunization in HLA-B44 cancer patients . This specificity makes it a particularly valuable tool in cancer immunotherapy research .
属性
IUPAC Name |
4-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-[[1-[[3-carboxy-1-[2-[[1-[[2-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H80N12O16S/c1-8-29(6)44(50(77)56-25-40(67)58-36(22-31-24-55-26-57-31)48(75)60-35(20-27(2)3)47(74)62-38(53(80)81)21-30-11-13-32(66)14-12-30)64-49(76)39-10-9-18-65(39)52(79)37(23-42(70)71)61-51(78)43(28(4)5)63-46(73)34(15-16-41(68)69)59-45(72)33(54)17-19-82-7/h11-14,24,26-29,33-39,43-44,66H,8-10,15-23,25,54H2,1-7H3,(H,55,57)(H,56,77)(H,58,67)(H,59,72)(H,60,75)(H,61,78)(H,62,74)(H,63,73)(H,64,76)(H,68,69)(H,70,71)(H,80,81) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBFQUYJNDCWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H80N12O16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
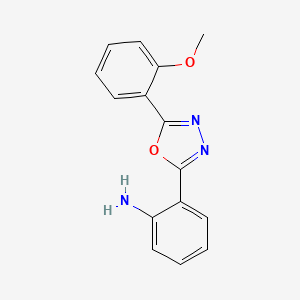

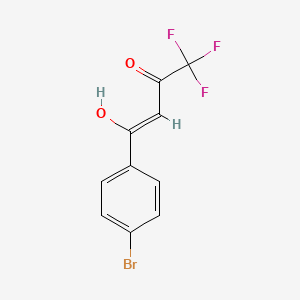


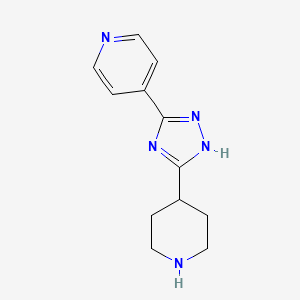

![2-[[6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12111559.png)
![1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;perchloric acid](/img/structure/B12111569.png)




